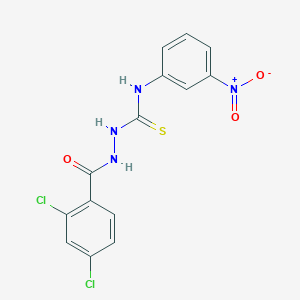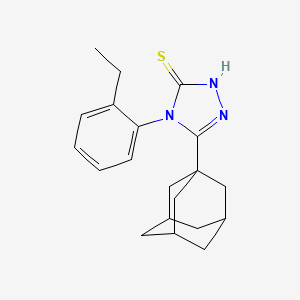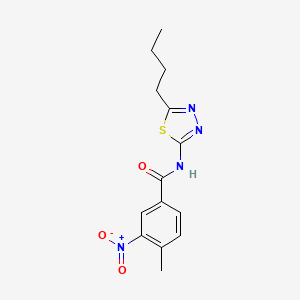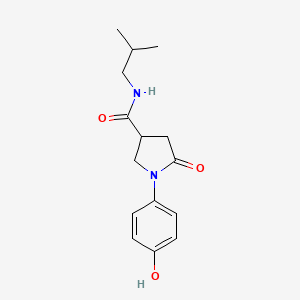![molecular formula C19H25NO B4120537 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4120537.png)
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring molecules that regulate a variety of physiological processes, including pain sensation, appetite, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the nervous system and other organ systems.
Mechanism of Action
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide increases the levels of endocannabinoids, which can have a range of effects on the nervous system and other organ systems. Endocannabinoids are known to regulate a variety of physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to have a range of effects on the nervous system and other organ systems. In animal studies, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to reduce pain sensitivity, anxiety, and symptoms of nicotine withdrawal. 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids on the nervous system and other organ systems.
One limitation of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established. Additionally, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has a short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the potential use of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide as a treatment for chronic pain, anxiety, and addiction in humans. Another area of interest is the development of new FAAH inhibitors that have longer half-lives and greater selectivity than 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide. Finally, there is interest in exploring the role of endocannabinoids in the regulation of other physiological processes, such as immune function and metabolism.
Scientific Research Applications
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been studied extensively in animal models of pain, anxiety, and addiction. In a study published in the journal Nature in 2005, researchers found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide increased the levels of anandamide, an endocannabinoid that has been shown to reduce pain and anxiety, in the brains of rats. The researchers also found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide reduced pain sensitivity in the rats, suggesting that the compound may have therapeutic potential for the treatment of chronic pain.
In another study published in the journal Neuropsychopharmacology in 2008, researchers found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide reduced the symptoms of nicotine withdrawal in rats. The researchers suggested that the compound may have potential as a treatment for nicotine addiction in humans.
properties
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(15-8-6-5-7-9-15)20-17(21)19-11-10-16(12-19)18(3,4)14(19)2/h5-9,13,16H,2,10-12H2,1,3-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXYKQCRKJVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C23CCC(C2)C(C3=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)
![2-fluoro-N-[2-(4-nitrophenyl)propyl]benzamide](/img/structure/B4120479.png)
![N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)


![N-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120518.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)
![methyl 5-methyl-2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4120556.png)